![molecular formula C12H11N3O2 B6330584 3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole CAS No. 1240590-79-7](/img/structure/B6330584.png)
3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.23 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a phenylpropenyl group at the 1-position and a nitro group at the 3-position .Applications De Recherche Scientifique
Molecular Structure Analysis
Research on pyrazole derivatives, including 3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole, has shown significant interest in understanding their crystal structure and bonding interactions. For instance, studies have elucidated the dihedral angles, hydrogen bonding patterns, and molecular sheets formed in the crystal structure of similar compounds, providing insights into their physical properties and potential applications in designing new materials (Hernández-Ortega et al., 2012).
Synthesis and Characterization
Significant work has been done on the synthesis and characterization of pyrazole derivatives. These studies involve the development of novel synthetic routes, understanding the impact of intramolecular hydrogen bonding on reactivity, and exploring alternative synthesis conditions such as microwave irradiation. Such research paves the way for the creation of pyrazole-based compounds with tailored properties for specific applications (Szlachcic et al., 2020).
Biological Evaluation
Pyrazole derivatives have been evaluated for their biological activities, including antibacterial and antitubercular effects. The structure-activity relationship (SAR) studies have highlighted the importance of substituents on the phenyl ring in modulating the biological activity. Some derivatives have shown promising activities against specific strains of bacteria and Mycobacterium tuberculosis, indicating their potential use as therapeutic agents (Kerru et al., 2020).
Energetic Materials
The search for new energetic materials has led to the exploration of pyrazole derivatives as potential candidates. Studies have focused on the synthesis of energetic salts derived from pyrazole compounds, their thermal stability, sensitivity to impact and friction, and detonation properties. This research is crucial for the development of safer and more efficient energetic materials for use in various industrial and military applications (Zheng et al., 2020).
Material Science and Catalysis
Pyrazole derivatives have found applications in material science and catalysis. Their unique electronic properties make them suitable ligands in the development of nickel catalysts for ethylene oligomerization, demonstrating the versatility of pyrazole compounds in facilitating various chemical transformations (Ulbrich et al., 2013).
Propriétés
IUPAC Name |
3-nitro-1-[(E)-3-phenylprop-2-enyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-8-10-14(13-12)9-4-7-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHZANQFITIGS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

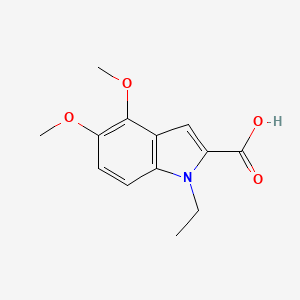
![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)
![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)
![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)
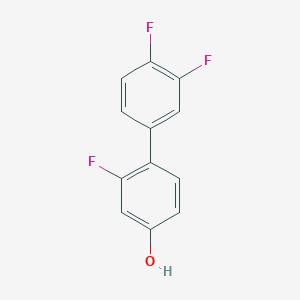
![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)
![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)
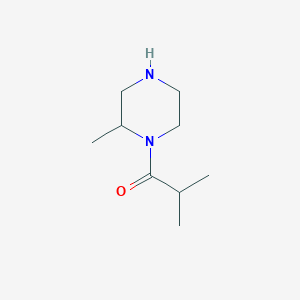

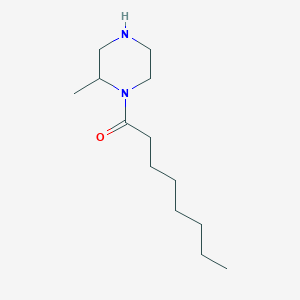

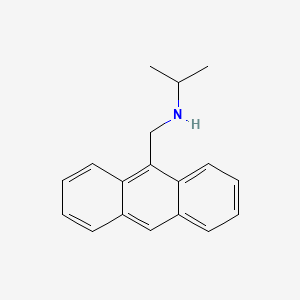
![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)
